Lipophilicity Tuning: 2.6 XLogP3 Provides a Strategic Alternative to Non-Fluorinated Analogs
The target compound exhibits an XLogP3 of 2.6 [1]. This is significantly higher than the unsubstituted analog 2-fluoro-2-phenylacetic acid (XLogP3 1.9) [2] and comparable to its para-isomer, (2S)-2-(4-bromophenyl)-2-fluoroacetic acid (XLogP3 2.6) [3]. This demonstrates that the introduction of the bromine atom increases lipophilicity by approximately +0.7 logP units relative to the non-brominated version, offering a quantifiable parameter for fine-tuning drug-like properties while maintaining the metabolic benefits of the α-fluoro group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-Fluoro-2-phenylacetic acid: 1.9; (2S)-2-(4-bromophenyl)-2-fluoroacetic acid: 2.6 |
| Quantified Difference | +0.7 logP vs. non-brominated analog |
| Conditions | Computed property, XLogP3 method |
Why This Matters
This quantifies the lipophilic shift, allowing medicinal chemists to prospectively optimize a compound's partition coefficient for improved membrane permeability and target engagement without altering the core α-fluoroacetic acid scaffold.
- [1] PubChem. (2025). Compound Summary for CID 53423732, 2-(2-Bromophenyl)-2-fluoroacetic acid. Retrieved April 16, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 102649, Fluorophenylacetic acid. Retrieved April 16, 2026. View Source
- [3] PubChem. (2025). Compound Summary for CID 124552300, (2S)-2-(4-bromophenyl)-2-fluoroacetic acid. Retrieved April 16, 2026. View Source
